Pyrazine-2-carboxylate
Overview
Description
Pyrazine-2-carboxylate is a monocarboxylic acid anion that is the conjugate base of pyrazine-2-carboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a pyrazine-2-carboxylic acid.
Scientific Research Applications
Structural and Thermal Properties
Pyrazine-2-carboxylic acid and its complexes with transition metals were characterized using X-ray, spectroscopic, and thermogravimetric analysis. The structure and thermal properties of these complexes are essential for understanding their potential applications in various fields, including materials science and catalysis (Świderski et al., 2019).
Coordination Polymers
Pyrazine-2-carboxylate serves as a linking ligand in the formation of coordination polymers, demonstrating its ability to connect metal ions through its nitrogen and oxygen donors. This functionality contributes to the structural diversity of coordination polymers, which can have applications in catalysis, gas storage, and separation processes (Ellsworth & zur Loye, 2008).
Synthesis of Novel Compounds
Research on pyrazine-2-carboxylate derivatives led to the synthesis of novel compounds. For instance, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate was used as a starting material for synthesizing natural alkaloid analogues, which could have implications in pharmaceutical research (Voievudskyi et al., 2016).
Film-forming Properties
A study on 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, synthesized from pyrazine-2-carboxylate derivatives, explored its film-forming properties. This area of research is significant for applications in coatings and material sciences (Zhao Xiu-tai, 1992).
Microbiological Properties
While pyrazine-2-carboxylic acid complexes with transition metals showed weak antimicrobial effects, understanding their microbiological properties can provide insights into designing new compounds with potential biological activities (Świderski et al., 2019).
Catalysis and Pharmaceutical Applications
Research into pyrazine-2-carboxylate derivatives has also explored their utility in catalysis and as intermediates in pharmaceutical synthesis. For example, its use in the automated flow preparation of pyrazine-2-carboxamide, a component in tuberculosis treatment, illustrates its significance in medicinal chemistry (Ingham et al., 2014).
Biodegradation
A study on the biodegradation of pyrazine-2-carboxylate by Stenotrophomonas sp. HCU1 revealed insights into the microbial breakdown of this compound, which is crucial for understanding its environmental impact and potential bioremediation applications (Rajini et al., 2010).
properties
IUPAC Name |
pyrazine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZZXUFJPQHNH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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